
2,2-Dicyanoethenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dicyanoethenyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of dicyanoethenyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2,2-Dicyanoethenyl trifluoromethanesulfonate typically involves the reaction of dicyanoethene with trifluoromethanesulfonic acid or its derivatives. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
2,2-Dicyanoethenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dicyanoethenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Its reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dicyanoethenyl trifluoromethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dicyanoethenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonate group can act as a leaving group in substitution reactions. These interactions can affect various molecular pathways and processes, making the compound valuable in different research contexts.
Comparison with Similar Compounds
2,2-Dicyanoethenyl trifluoromethanesulfonate can be compared with similar compounds such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Known for its use in the synthesis of fluorinated amino acids.
2,2-Difluoroethyl trifluoromethanesulfonate: Utilized in various chemical reactions and known for its reactivity. The uniqueness of this compound lies in its combination of dicyanoethenyl and trifluoromethanesulfonate groups, which provide distinct reactivity and versatility compared to other similar compounds.
Properties
CAS No. |
90144-93-7 |
|---|---|
Molecular Formula |
C5HF3N2O3S |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2,2-dicyanoethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5HF3N2O3S/c6-5(7,8)14(11,12)13-3-4(1-9)2-10/h3H |
InChI Key |
IEXDKBKVFBMHKA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)C#N)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
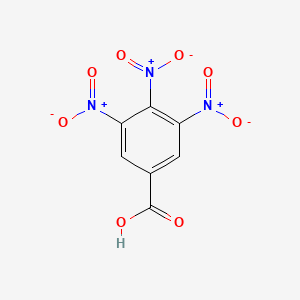
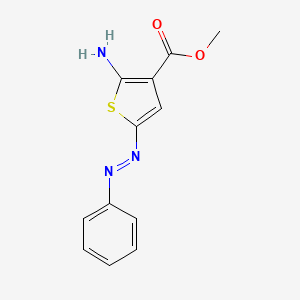
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
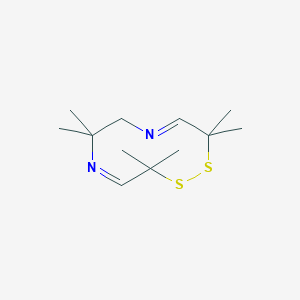
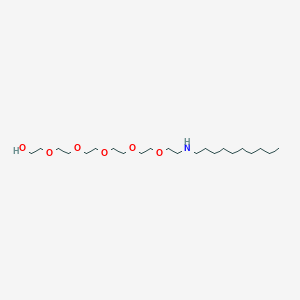
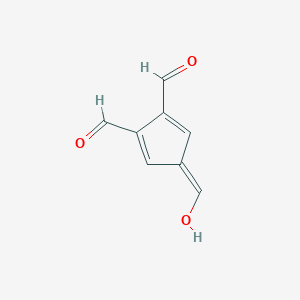
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
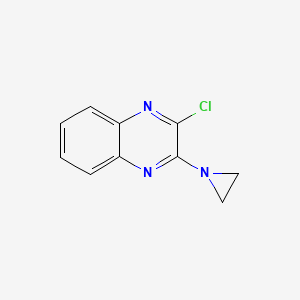
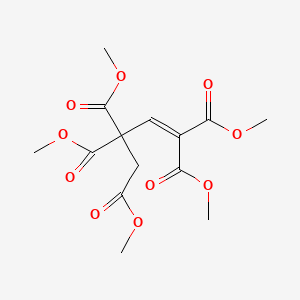
![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)
